溶剂黄16

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

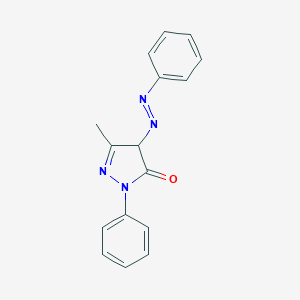

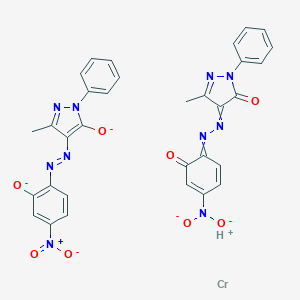

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a pyrazolone core with phenyl and phenylazo substituents. It is often used in chemical research and industrial processes due to its versatile reactivity and stability.

科学研究应用

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

作用机制

Target of Action

Solvent Yellow 16, also known as 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- or Disperse Yellow 16, is primarily used as a coloring agent . .

Mode of Action

The exact mode of action of Solvent Yellow 16 is not clearly defined due to limited research. As a dye, it is likely to interact with its environment through physical and chemical processes rather than specific biological interactions. It’s worth noting that the color hues obtained in different solvents can vary, suggesting that the compound’s interaction with its environment can influence its observable properties .

Pharmacokinetics

Understanding the adme properties of any compound is crucial for predicting its behavior in a biological system

Result of Action

The primary observable result of Solvent Yellow 16’s action is the imparting of colorAs a dye, its primary function is to interact with light in such a way as to produce a specific color .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Solvent Yellow 16. For instance, the presence of dust can lead to the formation of combustible dust concentrations in air . Moreover, the compound may cause long-lasting harmful effects to aquatic life . Therefore, it’s crucial to handle Solvent Yellow 16 in a well-ventilated place, avoid dust formation, and prevent its release to the environment .

生化分析

Biochemical Properties

Solvent Yellow 16 plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to the formation of reactive intermediates, which may further interact with cellular components, potentially leading to oxidative stress and cellular damage . Additionally, Solvent Yellow 16 can bind to albumin, a major protein in the blood, affecting its transport and distribution within the body .

Cellular Effects

Solvent Yellow 16 has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For instance, exposure to Solvent Yellow 16 has been linked to changes in the expression of genes involved in oxidative stress response and apoptosis . These changes can impact cell function, potentially leading to cytotoxic effects in certain cell types .

Molecular Mechanism

At the molecular level, Solvent Yellow 16 exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For example, Solvent Yellow 16 has been found to inhibit the activity of certain enzymes involved in detoxification processes, leading to an accumulation of toxic metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Solvent Yellow 16 can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to Solvent Yellow 16 in in vitro studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and alterations in metabolic activity .

Dosage Effects in Animal Models

The effects of Solvent Yellow 16 in animal models are dose-dependent. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can induce adverse effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the toxic effects become pronounced, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

Solvent Yellow 16 is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites within the cell . The compound’s metabolism can also influence its toxicity and overall impact on cellular function .

Transport and Distribution

Within cells and tissues, Solvent Yellow 16 is transported and distributed through interactions with transporters and binding proteins . It can bind to albumin in the blood, facilitating its transport to different tissues . The compound’s distribution is also influenced by its solubility and affinity for different cellular components, affecting its localization and accumulation within the body .

Subcellular Localization

Solvent Yellow 16 exhibits specific subcellular localization patterns, which can influence its activity and function. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . The compound’s localization is directed by targeting signals and post-translational modifications, which help it reach specific cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- typically involves the azo coupling reaction. This process starts with the preparation of the diazonium salt from aniline derivatives, which then reacts with the pyrazolone compound under basic conditions to form the azo compound . The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using a basic medium to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.

化学反应分析

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azo group to amines.

Substitution: The phenyl and phenylazo groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyrazolone oxides, while reduction can produce phenylhydrazine derivatives.

相似化合物的比较

Similar Compounds

3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use as an analgesic and anti-inflammatory agent.

1-Phenyl-3-methyl-5-pyrazolone: Used in the synthesis of dyes and pigments.

3-Methyl-1-phenylpyrazol-5-one: Employed in organic synthesis and as a reagent in analytical chemistry.

Uniqueness

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- stands out due to its unique azo group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.

属性

CAS 编号 |

4314-14-1 |

|---|---|

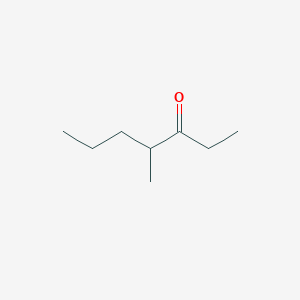

分子式 |

C16H14N4O |

分子量 |

278.31 g/mol |

IUPAC 名称 |

5-methyl-2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,19H,1H3 |

InChI 键 |

XOCUHWXGSSSCTJ-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3 |

Key on ui other cas no. |

4314-14-1 |

同义词 |

2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3h-pyrazol-3-on; CI 12700; SUDAN YELLOW 3G; SPECS AE-848/32730002; Transparent Yellow 3GL; 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-; Solvent yellow 16 (C.I. 12700); 1-Phenyl-3-methyl-4-phenyl |

产品来源 |

United States |

Q1: What are the structural characteristics of Disperse Yellow 16?

A: While the provided research papers do not delve into detailed spectroscopic data, they do confirm the identity of Disperse Yellow 16 as 1-phenyl-3-methyl-4-phenylazo-5-pyrazolone. [] Further information on its molecular formula and weight can be obtained from chemical databases.

Q2: How does modifying Disperse Yellow 16 with a sulphatoethylsulphone group affect its dyeing properties on wool/polyester blend fabrics?

A: Research indicates that a sulphatoethylsulphone analogue of Disperse Yellow 16 exhibits superior dyeing characteristics for wool/polyester blend fabrics compared to the unmodified dye. This modified dye achieves maximum exhaustion values and color yield at a pH of 7. [, ] This modified dye also demonstrates excellent to very good wet fastness properties on dyed fabrics compared to the commercial dye. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

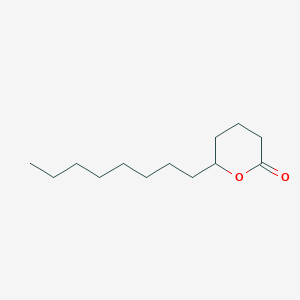

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)